1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole
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Overview
Description
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyrazole ring, along with ethyl and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative.
Substitution Reactions: The ethyl and methoxy groups are introduced through substitution reactions, often involving alkyl halides and methoxy reagents under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl pyrazoles have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole can be compared with other sulfonyl pyrazoles, such as:
1-(4-Methylphenyl)sulfonyl-3-methylpyrazole: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and biological activities.
1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole: Contains a methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
1-(4-Ethylphenyl)sulfonyl-3-methylpyrazole: Similar to the compound of interest but lacks the methoxy group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-11-5-6-12(18-3)13(9-11)19(16,17)15-8-7-10(2)14-15/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGSBLSBFDNOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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